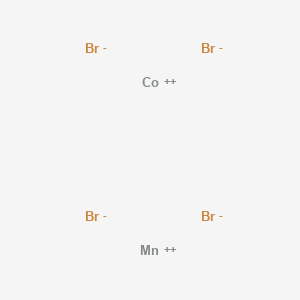
Cobalt(2+) manganese(2+) bromide (1/1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) manganese(2+) bromide (1/1/4) is an inorganic compound with the molecular formula Br₄CoMn This compound is composed of cobalt, manganese, and bromine atoms in a 1:1:4 ratio
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) manganese(2+) bromide can be synthesized through the reaction of cobalt and manganese carbonates, hydroxides, or oxides with hydrobromic acid. The reaction typically involves the addition of formaldehyde, acetaldehyde, formic acid, phenol, hydrazine hydrate, ascorbic acid, oxalic acid, propionic acid, glucose, or fructose as regulators to prepare an aqueous solution of the compound .
Industrial Production Methods
In industrial settings, cobalt(2+) manganese(2+) bromide is often produced by recovering cobalt and manganese from spent lithium-ion battery cathode materials. The process involves physical pre-treatments such as grinding and sieving, followed by chemical processes like leaching, solvent extraction, and stripping. The final product is obtained by reacting the leaching solution with hydrogen bromide .
化学反应分析
Types of Reactions
Cobalt(2+) manganese(2+) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, hydrogen peroxide, and various organic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various cobalt and manganese bromides, oxides, and other coordination compounds .
科学研究应用
Cobalt(2+) manganese(2+) bromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of terephthalic acid and dimethyl terephthalate from p-xylene.
Material Science:
Environmental Science: It is used in the recovery and recycling of valuable metals from spent lithium-ion batteries.
作用机制
The mechanism of action of cobalt(2+) manganese(2+) bromide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the conversion of reactants to products. The bromine atoms in the compound play a crucial role in stabilizing the intermediate species formed during the reactions .
相似化合物的比较
Similar Compounds
Cobalt(II) bromide (CoBr₂): Similar in composition but lacks manganese.
Manganese(II) bromide (MnBr₂): Similar in composition but lacks cobalt.
Cobalt(II) chloride (CoCl₂): Similar in structure but contains chlorine instead of bromine.
Manganese(II) chloride (MnCl₂): Similar in structure but contains chlorine instead of bromine.
Uniqueness
Cobalt(2+) manganese(2+) bromide is unique due to the presence of both cobalt and manganese in its structure, which imparts distinct catalytic properties. The combination of these two metals with bromine enhances its reactivity and stability in various chemical processes .
属性
CAS 编号 |
122097-34-1 |
|---|---|
分子式 |
Br4CoMn |
分子量 |
433.49 g/mol |
IUPAC 名称 |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
InChI 键 |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
规范 SMILES |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


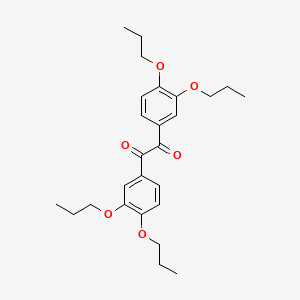
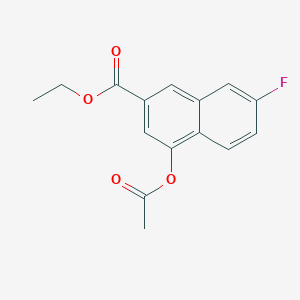

![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
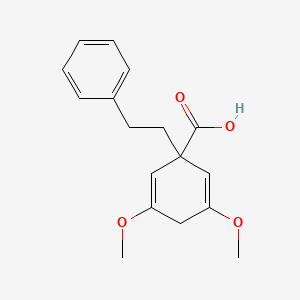
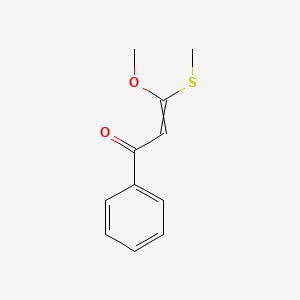


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
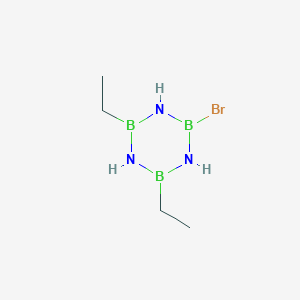
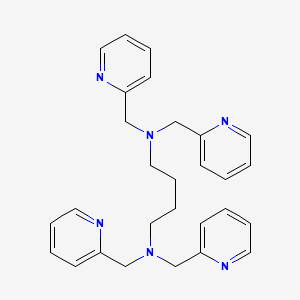
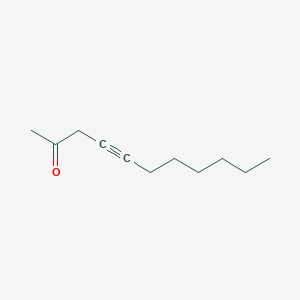
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
